2-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-4-phenylthiazole
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Overview
Description
2-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-4-phenylthiazole is a heterocyclic compound that features a thiazole ring and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-4-phenylthiazole typically involves the formation of the thiazole ring followed by the introduction of the tetrahydropyran moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-aminothiophenol with α-haloketones can yield thiazole derivatives, which can then be further modified to introduce the tetrahydropyran ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-4-phenylthiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-4-phenylthiazole has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-4-phenylthiazole involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the tetrahydropyran ring can enhance the compound’s solubility and bioavailability. These interactions can modulate biological pathways and lead to specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)acetic acid
- 2,2-Dimethyltetrahydro-2H-pyran-4-yl)acetaldehyde
Uniqueness
Compared to similar compounds, 2-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-4-phenylthiazole stands out due to its unique combination of the thiazole and tetrahydropyran rings. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
84125-30-4 |
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Molecular Formula |
C16H19NOS |
Molecular Weight |
273.4 g/mol |
IUPAC Name |
2-(2,2-dimethyloxan-4-yl)-4-phenyl-1,3-thiazole |
InChI |
InChI=1S/C16H19NOS/c1-16(2)10-13(8-9-18-16)15-17-14(11-19-15)12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3 |
InChI Key |
WBYFUDAJPMHODG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCO1)C2=NC(=CS2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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